2-Bromodibenzothiophene-5-oxide
Description
Properties
Molecular Formula |
C12H7BrOS |
|---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
2-bromodibenzothiophene 5-oxide |
InChI |
InChI=1S/C12H7BrOS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)15(12)14/h1-7H |
InChI Key |
VJGDLIVNJZMHFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2=O)C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
Bromo-Selective Cross-Coupling
The process begins with 2-bromobenzenesulfinic acid methyl ester (1a) , which undergoes palladium-catalyzed coupling with aryl boronic acids. For example, reaction with 4-tolylboronic acid (2a) in the presence of potassium phosphate and (amphos)₂PdCl₂ yields 2-(4-tolyl)benzenesulfinic acid methyl ester (3a) with >95% selectivity for the bromo position. This step avoids undesired sulfoxide formation, ensuring high functional group tolerance.
| Starting Material | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 1a | 4-tolyl | (amphos)₂PdCl₂ | 95 |
| 1a | 4-methoxyphenyl | (amphos)₂PdCl₂ | 89 |
| 1a | 2-methylphenyl | (amphos)₂PdCl₂ | 91 |
Electrophilic Activation and Cyclization
The coupled sulfinate ester (e.g., 3a) is treated with triflic anhydride (Tf₂O) to activate the sulfinyl group, facilitating intramolecular electrophilic aromatic substitution. Cyclization in diethyl ether at 0°C produces 2-bromodibenzothiophene-5-oxide (4a) in 92% yield. Key advantages include:
-
Regioselectivity : Bromine remains intact at the 2-position due to steric and electronic stabilization during cyclization.
-
Functional Group Compatibility : Chloro, fluoro, and ethoxycarbonyl groups are tolerated without side reactions.
Oxidation of 2-Bromodibenzothiophene
An alternative route involves oxidizing pre-formed 2-bromodibenzothiophene (CAS 22439-61-8) to its S-oxide. While conventional oxidants like meta-chloroperbenzoic acid (mCPBA) are used for dibenzothiophenes, this method faces challenges:
-
Low Efficiency : Oxidation of 2-bromodibenzothiophene with mCPBA (1.4 equiv.) yields only 35% of the desired S-oxide, with 52% unreacted starting material.
-
Byproduct Formation : Over-oxidation to sulfones or decomposition under acidic conditions is common.
| Substrate | Oxidant | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-Bromodibenzothiophene | mCPBA | CH₂Cl₂ | 0°C | 35 |
| 2-Bromodibenzothiophene | H₂O₂ | Acetic acid | 40°C | 28 |
Direct Bromination of Dibenzothiophene-5-Oxide
Direct bromination of dibenzothiophene-5-oxide remains underexplored due to regioselectivity challenges . However, insights from thiophene bromination (e.g., using HBr/H₂O₂) suggest potential adaptations:
-
Hydrogen Bromide Peroxide System : Thiophene reacts with HBr (48%) and H₂O₂ in dichloroethane at 40°C to yield 2-bromothiophene with 95% selectivity. Analogous conditions for dibenzothiophene-5-oxide could target the 2-position, but steric hindrance may reduce efficiency.
-
Lewis Acid Catalysis : FeBr₃ or AlBr₃ might enhance electrophilic substitution, though competing 3-bromination is likely.
Comparative Analysis of Methods
Applications and Derivatives
The Suzuki-cyclization method enables the synthesis of advanced derivatives:
Chemical Reactions Analysis
Types of Reactions: 2-Bromodibenzothiophene-5-oxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfoxide group can be further oxidized to a sulfone or reduced back to a sulfide.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted dibenzothiophenes.
Oxidation: Dibenzothiophene-5,5-dioxide.
Reduction: Dibenzothiophene.
Scientific Research Applications
Chemistry
In chemical research, 2-Bromodibenzothiophene-5-oxide serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Recent investigations have highlighted its potential biological activities, particularly:
- Antimicrobial Properties : Studies indicate that derivatives of dibenzothiophene compounds exhibit significant antimicrobial effects against various pathogens .
- Anticancer Activity : Research suggests that 2-Bromodibenzothiophene-5-oxide may induce apoptosis in cancer cells, potentially serving as a lead compound for drug development .
Materials Science
The compound is explored for its applications in developing advanced materials, including:
- Organic Semiconductors : Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
- Surface Molecular Imprinted Polymers (SMIPs) : It can be utilized as a template for creating SMIPs, which are effective in selectively removing dibenzothiophene during desulfurization processes .
Case Study 1: Anticancer Activity
A study investigated the effects of 2-Bromodibenzothiophene-5-oxide on various cancer cell lines. Results showed that treatment with this compound led to significant cytotoxicity, attributed to the induction of apoptosis through enhanced caspase activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 15 | Apoptosis via caspase activation |
| Liver Cancer | 10 | Cell cycle arrest and apoptosis |
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of 2-Bromodibenzothiophene-5-oxide against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Mechanism of Action
The mechanism of action of 2-Bromodibenzothiophene-5-oxide largely depends on its chemical reactivity. The bromine atom and the sulfoxide group are key functional groups that interact with various molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the bromine and sulfoxide groups.
2-Bromodibenzothiophene: Lacks the sulfoxide group.
Dibenzothiophene-5-oxide: Lacks the bromine atom.
Uniqueness: 2-Bromodibenzothiophene-5-oxide is unique due to the presence of both the bromine atom and the sulfoxide group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Q & A
Q. How can researchers validate the reproducibility of synthetic procedures for 2-bromodibenzothiophene-5-oxide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
